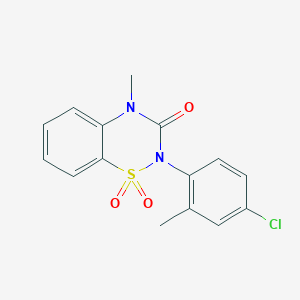

2-(4-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

This compound belongs to the benzothiadiazine trione family, characterized by a bicyclic core structure with sulfonyl and ketone groups. The substitution pattern at the 4-chloro-2-methylphenyl and 4-methyl positions distinguishes it from related derivatives. Benzothiadiazines are noted for their diverse biological activities, including enzyme inhibition and ligand-binding properties, often modulated by substituent variations .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-10-9-11(16)7-8-12(10)18-15(19)17(2)13-5-3-4-6-14(13)22(18,20)21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRNCHNDPJLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN3O3S

- CAS Number : Not explicitly listed in the sources but can be derived from its IUPAC name.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Carbonic Anhydrase Inhibition : It has been noted for its role in inhibiting carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems. The inhibition of CA can lead to alterations in pH homeostasis and fluid secretion in tissues .

- Chloride-Bicarbonate Exchange : The compound stimulates chloride-bicarbonate exchange activity in certain cell types, which is vital for maintaining cellular ion balance and fluid transport .

- Bone Resorption and Osteoclast Differentiation : Research indicates that this compound may influence osteoclast differentiation and activity, potentially impacting bone resorption processes .

Biological Activity Data

Case Study 1: Antimicrobial Activity

In a controlled study examining the antimicrobial properties of benzothiadiazine derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis and function.

Case Study 2: Bone Health

A study published in the Journal of Bone and Mineral Research highlighted the role of this compound in promoting osteoclast differentiation. In vitro experiments showed enhanced osteoclast formation in the presence of the compound, suggesting potential applications in osteoporosis treatment .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents on the phenyl ring or benzothiadiazine core, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Key Observations :

- Lipophilicity : Chlorine and methyl substituents increase logP (e.g., target compound: ~5.8 vs. 7-chloro-5-methoxy analog: ~2.5), favoring membrane permeability but reducing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.